N-(Cyclopropylmethyl)cyclohexanamine hydrochloride
CAS No.: 99175-39-0
Cat. No.: VC2069649
Molecular Formula: C10H20ClN
Molecular Weight: 189.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 99175-39-0 |
|---|---|
| Molecular Formula | C10H20ClN |
| Molecular Weight | 189.72 g/mol |
| IUPAC Name | N-(cyclopropylmethyl)cyclohexanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H19N.ClH/c1-2-4-10(5-3-1)11-8-9-6-7-9;/h9-11H,1-8H2;1H |
| Standard InChI Key | DUUJPGHIBRTMCD-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)NCC2CC2.Cl |
| Canonical SMILES | C1CCC(CC1)NCC2CC2.Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
N-(Cyclopropylmethyl)cyclohexanamine hydrochloride consists of a cyclohexylamine group connected to a cyclopropylmethyl group via a secondary amine linkage, with the nitrogen protonated and paired with a chloride counterion. The compound contains both alicyclic rings—a six-membered cyclohexyl ring and a three-membered cyclopropyl ring—connected through a methylene bridge and a nitrogen atom.
The molecular structure can be represented by the formula C10H20N·HCl, reflecting the ten carbon atoms from the cyclohexyl and cyclopropylmethyl groups, along with the nitrogen atom and the hydrochloride salt formation. The hydrochloride salt formation significantly alters the compound's physicochemical properties compared to its free base form, particularly regarding solubility and stability.
Physical Properties
As a hydrochloride salt, this compound likely exists as a crystalline solid at room temperature. The salt formation generally confers greater water solubility compared to the free base form, making it potentially more suitable for pharmaceutical applications requiring aqueous solubility. The melting point would be expected to be relatively high due to the ionic nature of the salt, though precise values would require experimental determination.
Based on similar amine hydrochlorides, this compound would likely be soluble in polar protic solvents like water and alcohols, with reduced solubility in less polar solvents such as ethers and hydrocarbons. The presence of the cyclopropyl ring may contribute to specific solubility characteristics due to its unique strain energy and molecular geometry.
Synthesis and Preparation Methods
Reductive Amination
A common approach to synthesizing secondary amines like N-(cyclopropylmethyl)cyclohexanamine involves reductive amination. This process would typically begin with the reaction between cyclohexylamine and cyclopropanecarboxaldehyde to form an imine intermediate, followed by reduction with a suitable reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
The subsequent conversion to the hydrochloride salt would involve treatment with hydrogen chloride, either as a gas or in solution (typically in diethyl ether or dioxane), to precipitate the salt form. This method represents a straightforward synthetic route that could be applied in laboratory settings.
Nucleophilic Substitution
An alternative synthetic pathway might involve nucleophilic substitution between cyclohexylamine and cyclopropylmethyl halide (such as cyclopropylmethyl bromide or chloride). This SN2 reaction would directly form the secondary amine, which could then be converted to the hydrochloride salt as described above.
This approach might be particularly useful when starting materials are readily available and when selective N-alkylation is required. The reaction conditions would need to be carefully controlled to minimize over-alkylation to the tertiary amine.
Structural Analysis and Characterization
Mass Spectrometry
The mass spectral analysis would be expected to show a molecular ion peak corresponding to the free base (M+H)+ at m/z approximately 154, with fragmentation patterns likely involving cleavage of the C-N bond and fragmentation of the cyclic structures.
Pharmacological Properties
Structure-Activity Relationships
The cyclopropylmethyl moiety appears in various bioactive compounds and pharmaceuticals, often conferring specific pharmacodynamic properties. In particular, cyclopropylmethyl groups have been utilized in several classes of compounds with activity at various receptors, including opioid receptors.
Based on structural similarities to compounds in the available literature, N-(cyclopropylmethyl)cyclohexanamine might exhibit interesting biological activities. In research examining related compounds, those containing cyclopropylmethyl groups have demonstrated varying levels of efficacy in receptor activation. For instance, compound 39 (containing a cyclopropylmethyl group) showed a cAMP pEC50 of 6.68 ± 0.09 (209 nM) with 94 ± 4% efficacy in structure-activity relationship studies, suggesting potent biological activity .
Comparative Analysis
The following table presents a comparative analysis of compounds containing cyclopropylmethyl and similar groups based on available data:
| Compound Type | Functional Group | cAMP pEC50 (EC50, nM) | Emax (%) |
|---|---|---|---|
| Cyclopropylmethyl-containing | Cyclopropylmethyl | 6.68 ± 0.09 (209) | 94 ± 4 |
| Cyclopropyl-containing | Cyclopropyl | 6.62 ± 0.04 (240) | 98 ± 4 |
| Cyclobutylmethyl-containing | Cyclobutylmethyl | 6.63 ± 0.05 (234) | 91 ± 8 |
| Linear alkyl-containing | n-Propyl | 6.40 ± 0.04 (398) | 113 ± 8 |
This data, derived from studies of related compounds , suggests that the cyclopropylmethyl group may confer favorable pharmacological properties, potentially including enhanced receptor binding or activation efficiency compared to simple linear alkyl groups.
Applications in Chemical Research
Organic Synthesis
N-(Cyclopropylmethyl)cyclohexanamine hydrochloride could serve as a valuable building block in organic synthesis, particularly for the preparation of more complex molecules containing the cyclopropylmethylamine scaffold. The secondary amine functionality provides a site for further derivatization through various reactions, including acylation, sulfonylation, and additional alkylation.
The presence of the strained cyclopropyl ring also offers opportunities for ring-opening reactions under specific conditions, potentially enabling access to functionalized propyl derivatives with defined stereochemistry.
Medicinal Chemistry Applications
In medicinal chemistry, amine hydrochlorides often serve as important pharmacophores in drug design. The specific geometric and electronic properties of the cyclopropylmethyl group can influence receptor binding and pharmacokinetic properties.
Based on structural comparison with compounds in the available research, N-(cyclopropylmethyl)cyclohexanamine hydrochloride might be explored in the context of receptor modulators. The research indicates that cyclopropylmethyl-containing compounds can demonstrate significant activity, with compound 21 (cyclopropylmethyl derivative) showing a cAMP pEC50 of 6.20 ± 0.04 (631 nM) with 96 ± 5% efficacy .
Structure Comparisons with Related Compounds
Comparative Structural Analysis
The structural features of N-(cyclopropylmethyl)cyclohexanamine can be compared with related compounds to understand potential similarities in chemical behavior and applications. For instance, N-(cyclohexylmethyl)cyclohexanamine hydrochloride (CID 17370000) represents a related structure where the cyclopropyl ring is replaced by a cyclohexyl ring .
Analytical Methods for Identification
Chromatographic Analysis
High-performance liquid chromatography (HPLC) would likely be the method of choice for the analysis of N-(cyclopropylmethyl)cyclohexanamine hydrochloride. Reversed-phase chromatography using C18 columns with appropriate mobile phase compositions (typically including buffer components and organic modifiers) would facilitate separation and quantification.
The detection methods might include UV detection (if chromophores are present in derivative forms), evaporative light scattering detection (ELSD), or mass spectrometric detection for enhanced sensitivity and specificity.
Structural Confirmation Methods
For definitive structural confirmation, a combination of spectroscopic methods would be employed, including:
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NMR spectroscopy (1H, 13C, and potentially 2D experiments)
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High-resolution mass spectrometry
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Infrared spectroscopy, with characteristic N-H stretching and bending vibrations
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X-ray crystallography for absolute confirmation of the three-dimensional structure, particularly important for understanding the conformation of the cyclohexyl ring and the orientation of the cyclopropylmethyl group
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